Obeticholic acid
Overview
Description
Obeticholic acid (OCA) is a semi-synthetic bile acid analogue with the chemical structure 6α-ethyl-chenodeoxycholic acid . It is used to treat primary biliary cholangitis .
Synthesis Analysis
Obeticholic acid is synthesized from 3?-hydroxy-7-keto-5?-cholan-24-oic acid via methyl esterification, condensation with acetaldehyde to give methyl 3?-hydroxy-6-ethylidene-7-keto-5b-cholan-24-oate, which is subjected to hydrogenation, hydrolysis, and selective reduction . A novel synthetic route of producing obeticholic acid was developed through multiple reactions from cheap and readily-available cholic acid .Molecular Structure Analysis
Obeticholic acid is a dihydroxy-5beta-cholanic acid that is chenodeoxycholic acid carrying an additional ethyl substituent at the 6alpha-position . The molecular formula of Obeticholic acid is C26H44O4 .Chemical Reactions Analysis
Obeticholic acid is a potent farnesoid X receptor (FXR) agonist, which is a modified bile acid derived by the addition of a single ethyl group in the 6-carbon position of chenodeoxycholic acid . The process-related impurities of OCA have been previously reported .Physical And Chemical Properties Analysis
Obeticholic acid has a molecular weight of 420.6 g/mol . The melting point of Obeticholic acid is 108–110 °C .Scientific Research Applications
1. Treatment of Non-Alcoholic Steatohepatitis (NASH)
- Obeticholic acid (OCA), a potent farnesoid X nuclear receptor activator, has shown efficacy in improving liver histology in patients with non-alcoholic steatohepatitis. A study found that OCA led to significant improvement in liver histology compared to placebo, suggesting its potential utility in treating NASH (Neuschwander‐Tetri et al., 2015).
2. Role in Primary Biliary Cholangitis (PBC)
- OCA was granted accelerated approval in the USA for treating primary biliary cholangitis, particularly in adults with an inadequate response to ursodeoxycholic acid. Its effectiveness as a farnesoid-X receptor agonist in various liver diseases underlines its importance in managing PBC (Markham & Keam, 2016).
- In a randomized trial, OCA monotherapy in patients with PBC showed significant improvement in alkaline phosphatase and other biochemical markers predictive of improved long-term clinical outcomes. This study underscores OCA's efficacy as a standalone treatment in PBC cases (Kowdley et al., 2018).
3. Impact on Lipoprotein Metabolism
- A study examining the effects of OCA on cholesterol and lipoprotein metabolism in healthy individuals found changes in circulating cholesterol and particle size of LDL and HDL. This suggests that OCA has an impact on lipoprotein metabolism, which could be relevant in managing conditions associated with lipid abnormalities (Pencek et al., 2016).
4. Influence on Gut Microbiota and NAFLD
- OCA has been shown to have a protective effect on non-alcoholic fatty liver disease (NAFLD) by altering gut microbiota composition, particularlyincreasing the abundance of certain beneficial bacteria like Blautia. This indicates a potential therapeutic role of OCA in NAFLD through modulation of gut microbiome (Zhang et al., 2019).
5. Methodology Development in Obeticholic Acid Research
- Research has focused on developing and validating analytical methodologies for quantifying OCA in pharmaceutical forms. This includes techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance), essential for quality control and ensuring the efficacy of OCA-based treatments (Gaddam et al., 2021; Sahu et al., 2020) (Sahu et al., 2020).
6. Safety and Adverse Event Profiling
- Studies have also focused on the safety profile of OCA, particularly in the context of primary biliary cholangitis and non-alcoholic steatohepatitis. This includes assessing the risk of serious adverse events and the overall tolerance of OCA in different patient populations (Eaton et al., 2020; De Vincentis et al., 2022) (De Vincentis et al., 2022).
Safety And Hazards
Obeticholic acid may cause serious side effects. Call your doctor at once if you have: new or worsening feelings of weakness, tiredness, dizziness, or drowsiness; confusion, mood or behavior changes, slurred speech; severe itching; fever, chills, less urination; stomach pain, nausea, vomiting, diarrhea, loss of appetite; bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; jaundice (yellowing of the skin or eyes); or fluid build-up around the stomach . In May 2021, the FDA updated its prescribing information to contraindicate the use of obeticholic acid in patients with PBC and advanced cirrhosis (e.g. those with portal hypertension or hepatic decompensation) due to a risk of liver failure, in some cases requiring liver transplantation .
Future Directions
Recent clinical studies suggest OCA may work synergistically with lipid modifying medications to further improve long-term outcomes with primary sclerosing cholangitis . Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH) .
properties
IUPAC Name |
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERDUOLZKYMJM-ZWECCWDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196671 | |
Record name | Obeticholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
562.9±25 | |
Record name | Obeticholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Primary biliary cirrhosis is an autoimmune process by which the bile ducts and liver are damaged progressively, leading to fibrosis and cirrhosis. Bile acids increase the risk of damage and fibrosis to the damaged bile ducts. Obeticholic acid is a potent agonist of the farnesoid X receptor, which serves to regulate the hepatic metabolism of bile and cholesterol. This drug acts by binding to the farnesoid X receptor (FXR), found in the nucleus of liver and intestinal cells, which in turn increases liver bile flow, suppressing its production and decreasing hepatocyte exposure to excess levels of bile with cholestasis. Cholestasis is a process that normally causes inflammation and cirrhosis of the liver. | |
Record name | Obeticholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Obeticholic acid | |
CAS RN |
459789-99-2 | |
Record name | Obeticholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459789-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Obeticholic acid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459789992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Obeticholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Obeticholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OBETICHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0462Z4S4OZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
108-110 | |
Record name | Obeticholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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